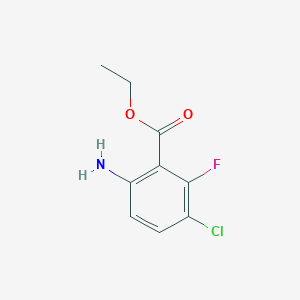

Ethyl 6-amino-3-chloro-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-3-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWFBABSCHFLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Amino 3 Chloro 2 Fluorobenzoate and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Benzoate Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.com For a trisubstituted benzene (B151609) derivative like Ethyl 6-amino-3-chloro-2-fluorobenzoate, the analysis begins by identifying the most labile bonds and key functional groups.

The primary disconnection targets the ester functional group, breaking the C-O bond between the carbonyl carbon and the ethoxy group. This functional group interconversion (FGI) leads to two key synthons: a carboxylate anion (or its carboxylic acid equivalent) and an ethyl cation (or its ethanol (B145695) equivalent). This points to an esterification reaction as a final step in the synthesis, starting from 6-amino-3-chloro-2-fluorobenzoic acid and ethanol.

Further analysis focuses on the substituted benzene ring. The directing effects of the substituents (amino, chloro, fluoro) are crucial for planning the synthetic route. youtube.com The amino group is a strong ortho-, para-director, while the halogens are deactivating ortho-, para-directors. A common strategy for introducing an amino group is through the reduction of a nitro group, which is a strong meta-director. youtube.comnih.gov This FGI step is highly strategic, as the electronic properties of the nitro group can be used to direct other substitutions before it is converted to the amino group. Therefore, a plausible precursor is a nitro-substituted fluorochlorobenzoic acid. This leads to a retrosynthetic pathway that involves:

Ester Disconnection: Breaking the ester linkage to reveal 6-amino-3-chloro-2-fluorobenzoic acid and ethanol.

Amino Group Disconnection (FGI): Converting the amino group to a nitro group, identifying 3-chloro-2-fluoro-6-nitrobenzoic acid as a key intermediate.

Further Ring Disconnections: Analyzing the placement of the chloro, fluoro, and nitro/carboxyl groups to determine the most logical sequence of aromatic substitution reactions on a simpler benzene precursor.

This systematic deconstruction provides a clear roadmap for the forward synthesis, ensuring that the substituents are introduced in an order that leverages their inherent directing effects for a regioselective and efficient process. youtube.com

Direct Esterification Approaches

The final step in the synthesis of this compound is typically the formation of the ethyl ester from the corresponding carboxylic acid. Several methods are available for this transformation.

The most direct and classic method for esterification is the Fischer esterification, which involves reacting the carboxylic acid (6-amino-3-chloro-2-fluorobenzoic acid) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final product. masterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol reactant is used, and often the water produced is removed as it forms. quora.com

To achieve higher yields and faster reaction rates, especially when dealing with less reactive or sterically hindered substrates, the carboxylic acid can be converted into a more reactive derivative first. savemyexams.com A common strategy is the conversion of the carboxylic acid to an acyl chloride.

This two-step process involves:

Activation: 6-Amino-3-chloro-2-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 6-amino-3-chloro-2-fluorobenzoyl chloride. ossila.com

Esterification: The resulting acyl chloride is then treated with ethanol. This reaction is typically rapid and irreversible, often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. savemyexams.com

This method avoids the equilibrium limitations of Fischer esterification and generally proceeds under milder conditions.

Achieving high yield and purity in esterification reactions requires careful optimization of several parameters. quora.com The reversible nature of Fischer esterification means that reaction conditions must be controlled to favor product formation. quora.comangolaonline.net

Key variables that influence the outcome of the reaction include the molar ratio of reactants, catalyst concentration, reaction temperature, and duration. aip.org For instance, increasing the temperature can enhance the reaction rate, but may also lead to side reactions if too high. tubitak.gov.tr The use of an optimal catalyst concentration is also critical; too little may result in a slow reaction, while too much can complicate the purification process. aip.orgtubitak.gov.tr A significant factor in driving the reaction to completion is the removal of water, which can be achieved through methods like azeotropic distillation. quora.com

The table below summarizes key parameters and their effects on esterification reactions.

| Parameter | Effect on Reaction | Optimization Strategy |

| Reactant Ratio | Using an excess of the alcohol (e.g., ethanol) shifts the equilibrium toward the ester product. masterorganicchemistry.com | Employing the alcohol as the solvent or using a molar excess of 3-10 equivalents. |

| Catalyst Concentration | Increases the rate of reaction by activating the carboxylic acid. aip.org | Typically 1-5 mol% of a strong acid like H₂SO₄ or TsOH is effective. aip.orgtubitak.gov.tr |

| Temperature | Higher temperatures increase the reaction rate but can cause degradation or side reactions. angolaonline.netaip.org | The reaction is often run at the reflux temperature of the alcohol used. tubitak.gov.tr |

| Water Removal | Removing the water byproduct prevents the reverse reaction (hydrolysis) and drives the equilibrium forward. quora.com | Use of a Dean-Stark apparatus for azeotropic removal of water or adding a dehydrating agent. |

| Reaction Time | Sufficient time is needed to reach equilibrium or completion. | The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). researchgate.net |

Synthesis of Precursor Halogenated Aminobenzoic Acids

The synthesis of the core structure, 6-amino-3-chloro-2-fluorobenzoic acid, requires the strategic introduction of the halogen and amino substituents onto the aromatic ring. A critical step in this sequence is the formation of the amino group.

The reduction of an aromatic nitro group is one of the most fundamental and reliable methods for preparing anilines (aromatic amines). masterorganicchemistry.comgoogle.com Nitroaromatic compounds are valuable precursors because the nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution, which can be exploited to control the regiochemistry of subsequent reactions. nih.gov Once the desired substitution pattern is achieved, the nitro group is readily reduced to a highly activating ortho-, para-directing amino group. masterorganicchemistry.com

A variety of reagents can accomplish this transformation:

Catalytic Hydrogenation: This is a clean and efficient method, often used in industrial settings. The nitro compound is treated with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metals in Acid: A classic and widely used laboratory method involves the use of an active metal, like iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can also be employed for the reduction of nitro groups. wikipedia.orgjsynthchem.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

The table below outlines common methods for the reduction of aromatic nitro compounds.

| Reagent System | Description | Typical Conditions |

| H₂ / Catalyst | Catalytic hydrogenation using hydrogen gas. Catalysts include Pd/C, PtO₂, or Raney Ni. wikipedia.org | Pressurized H₂ atmosphere, room temperature, various solvents (e.g., ethanol, ethyl acetate). |

| Fe / HCl | Iron metal in acidic medium. A common, inexpensive laboratory method. masterorganicchemistry.com | Refluxing in aqueous acid. |

| SnCl₂ / HCl | Stannous chloride in concentrated hydrochloric acid. masterorganicchemistry.com | Often used for selective reductions. |

| NaBH₄ / Catalyst | Sodium borohydride, typically requires a catalyst like NiCl₂ or other transition metals to reduce nitro groups. jsynthchem.com | Typically in an alcohol solvent at room temperature. jsynthchem.com |

Regioselective Halogenation (Chlorination and Fluorination) Strategies

The precise placement of halogen atoms on an aromatic ring is critical for the synthesis of the target compound. Regioselective halogenation strategies are employed to control the position of chlorination and fluorination.

Chlorination: The chlorination of amino acids and their derivatives can lead to the formation of various products, including N-chloramines, which can further degrade into other compounds. nih.gov In the context of synthesizing substituted aminobenzoates, electrophilic chlorination is a common approach. The directing effects of the substituents already present on the benzene ring play a crucial role. For instance, an amino group is a strong activating group and an ortho-, para-director, while a carboxylate group is a deactivating meta-director. The presence of other halogens also influences the regioselectivity of subsequent halogenations. The chlorination of valine, for example, proceeds through the formation of N-monochlorovaline and N,N-dichlorovaline. nih.gov

Fluorination: Introducing a fluorine atom often requires specialized reagents. I(I)/I(III) catalysis has been reported for the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides. nih.gov For aromatic systems, electrophilic fluorinating agents like Selectfluor® are frequently used. The regioselectivity is governed by the electronic properties of the existing substituents. In the synthesis of fluorinated aminopyrazines, silver catalysts have been explored to control the position of fluorination. researchgate.net The synthesis of 2-amino-3-fluorobenzoic acid often starts from a pre-fluorinated precursor like 2-fluoroaniline, highlighting the importance of installing the fluorine atom early in the synthetic sequence. orgsyn.org

Hydrolysis and Ring-Opening Reactions of Heterocyclic Intermediates (e.g., Isatin (B1672199) Derivatives)

A powerful strategy for synthesizing substituted anthranilic acids involves the ring-opening of heterocyclic precursors. Isatin (1H-indole-2,3-dione) and its derivatives are particularly useful intermediates.

The synthesis of 2-amino-3-fluorobenzoic acid can be achieved from 7-fluoroisatin. orgsyn.org This process involves the oxidative cleavage of the C2-C3 bond in the isatin ring. The reaction is typically carried out using hydrogen peroxide in an aqueous sodium hydroxide (B78521) solution. orgsyn.org The isatin itself can be synthesized from the corresponding aniline (B41778) derivative, such as 2-fluoroaniline, through a condensation reaction. orgsyn.org This multi-step approach, starting from a substituted aniline, allows for the controlled construction of the desired aminobenzoic acid. orgsyn.org

The general applicability of this method is demonstrated by the synthesis of various isatin-aminobenzoic acid hybrids, where isatin is condensed with different aminobenzoic acids to form Schiff bases. nih.govnih.gov While not a ring-opening reaction, this highlights the versatility of isatin as a building block in the synthesis of complex aromatic amines. The synthesis of 3-substituted-3-aminooxindoles, which are structurally related to the intermediates in some isatin-based reactions, has also been extensively studied. rsc.org

A general reaction scheme for the synthesis of aminobenzoic acids from isatins is presented below:

| Starting Material | Reagents | Product | Reference |

| 7-Fluoroisatin | 1. NaOH (aq) 2. H₂O₂ | 2-Amino-3-fluorobenzoic acid | orgsyn.org |

| Isatin | Substituted aminobenzoic acid, EtOH, Glacial Acetic Acid | (E)-(2-oxoindolin-3-ylideneamino)benzoic acid derivatives | nih.gov |

Oxidative Ring-Opening of Substituted Aminoindazoles to Aminobenzoates

An alternative to the use of isatins is the oxidative ring-opening of 3-aminoindazoles. This method provides a direct route to 2-aminobenzoates through the cleavage of the N-N bond in the indazole ring system. rsc.orgrsc.org

This transformation can be achieved under mild conditions and demonstrates good functional group tolerance. rsc.org The reaction typically employs an oxidant, and the choice of oxidant and bromine source can allow for the controlled synthesis of free, mono-brominated, or dual-brominated aminobenzoates. rsc.orgrsc.org For instance, using N-bromosuccinimide (NBS) and ceric ammonium (B1175870) nitrate (B79036) (CAN) can facilitate this ring-opening. rsc.org The oxygen atom in the resulting carbonyl group of the aminobenzoate is derived from water, as confirmed by mechanism studies. rsc.org

This strategy has been successfully applied to a variety of substituted 3-aminoindazoles, including those with halo-substituents and ester groups, affording the corresponding 2-aminobenzoates in moderate to good yields. rsc.org

| Substrate | Conditions | Product | Yield | Reference |

| 1H-Indazol-3-amine | CAN, NBS, MeOH, 60 °C | Methyl 2-aminobenzoate (B8764639) | - | rsc.org |

| Halo-substituted 3-aminoindazoles | Oxidative N-N bond cleavage conditions | Substituted 2-aminobenzoates | Moderate to Good | rsc.org |

| Ester-substituted 3-aminoindazoles | Oxidative N-N bond cleavage conditions | Ester-substituted 2-aminobenzoates | Good | rsc.org |

Functional Group Interconversions During Synthesis

The synthesis of a complex molecule like this compound often involves the conversion of one functional group into another at various stages of the synthesis.

The amino group is a key functionality in the target molecule. Its introduction can be achieved through several methods. Aromatic amino acids are naturally occurring compounds that serve as precursors for many important biomolecules. wikipedia.orgnumberanalytics.comnih.gov In synthetic chemistry, direct C-H amination of aromatic rings is a powerful technique to install an amino group. researchgate.net This method can provide a more efficient route compared to classical methods that often require harsh conditions or pre-functionalized starting materials.

Another common strategy is the reduction of a nitro group. Nitration of an aromatic ring followed by reduction is a reliable two-step process for introducing an amino group. The manipulation of the amino group is also important. For example, it can be protected during reactions that are incompatible with a free amine. The amino group can also be used to direct the regioselectivity of other reactions, such as electrophilic aromatic substitution. The synthesis of trifluoroacetylanilines from anilines demonstrates a common manipulation where the amine is acylated. thieme-connect.de

The introduction of chlorine and fluorine atoms often requires specific and selective methods. Halogen exchange (halex) reactions are useful for interconverting one halogen for another. Boron trihalides, for instance, can be used to exchange fluorine atoms for other halogens. nsf.gov Boron trichloride (B1173362) (BCl₃) can convert trifluoromethyl arenes into their trichloromethyl analogues. nsf.gov

Titanocene dihalides in the presence of a trialkyl aluminum and a polyhalomethane can catalyze the exchange of fluorine for other halogens in alkyl fluorides. nih.gov While this specific example is for aliphatic fluorides, similar principles can be applied to aromatic systems under different catalytic conditions.

Direct introduction of halogens is also a primary strategy. As discussed in section 2.3.2, electrophilic halogenating agents are used to install chlorine and fluorine atoms onto the aromatic ring, with the regiochemical outcome being controlled by the directing effects of the substituents already present.

Advanced Synthetic Strategies for Complex Benzoate Derivatives

The construction of highly substituted benzoates often requires the development of advanced and innovative synthetic strategies. One such approach is the use of tandem reactions, where multiple bond-forming events occur in a single pot.

A tandem SNAr-cyclocondensation strategy has been used to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov This method involves the reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds. Although this leads to a benzofuran (B130515) rather than a benzoate, the underlying principle of using a highly fluorinated starting material and a tandem reaction sequence to build complexity is relevant.

Another advanced strategy involves the use of multi-component reactions. For example, a three-component reaction to form spiro-pyrrolidine compounds has been reported, demonstrating the power of bringing together multiple starting materials in one step to rapidly build molecular complexity. researchgate.net The synthesis of complex benzofuran derivatives has also been achieved through multi-step sequences starting from commercially available materials, highlighting the importance of strategic planning in the synthesis of complex heterocyclic and aromatic compounds. researchgate.net These advanced strategies often lead to higher efficiency and allow for the rapid generation of diverse molecular scaffolds.

Palladium-Catalyzed Coupling Reactions in Benzene Ring Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone in the synthesis of arylamines. wiley.com This methodology is paramount for introducing an amino group onto an aryl halide precursor, a critical step in forming this compound or its analogs. The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. nih.gov

The synthesis of complex anilines often starts with a suitably substituted aryl chloride or bromide. For a target like this compound, a plausible precursor would be an ethyl 3,6-dichloro-2-fluorobenzoate. The challenge lies in the selective amination of one C-Cl bond over another. The activity and selectivity of the palladium catalyst are critically influenced by the choice of phosphine (B1218219) ligand. wiley.com Highly effective catalyst systems have been developed using sterically hindered and electron-rich phosphine ligands, which stabilize the catalytically active palladium(0) species and facilitate the key steps of oxidative addition and reductive elimination. wiley.comnih.gov

Key research findings indicate that specific ligands are superior for coupling challenging substrates like electron-deficient or sterically hindered aryl chlorides. researchgate.net Ligands such as BrettPhos and RuPhos have demonstrated broad utility, promoting C-N bond formation with a wide array of amines and aryl halides, often under mild conditions and with low catalyst loadings. nih.gov For instance, studies have shown that certain palladium complexes are highly efficient for the amination of various aryl halides, including functionalized and heteroaryl systems. nih.govresearchgate.net The use of weaker bases, such as potassium phosphate (B84403) or carbonate, can also be crucial to tolerate sensitive functional groups on the substrates. nih.govnih.gov In some cases, ammonium salts can be used as the amine source, offering a practical alternative to using ammonia (B1221849) gas directly, which can sometimes lead to catalyst deactivation. organic-chemistry.orgnih.gov

| Ligand | Palladium Precursor | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Primary amines, functionalized aryl iodides | Effective with weak bases (carbonates/phosphates), low catalyst loadings. | nih.gov |

| RuPhos | Pd-G2, Pd-G3, Pd-G4 precatalysts | Secondary amines, heteroaryl chlorides | Broad scope for secondary amines, effective for challenging heteroaryl couplings. | nih.gov |

| YPhos-type Ligands | Pd₂(dba)₃ or Pd(OAc)₂ | N-methylaniline, 4-chlorotoluene | High activity at room temperature, high donor strength stabilizes catalytic species. | wiley.com |

| AdBippyPhos | [Pd(allyl)Cl]₂ | Fluoroalkylamines, aryl bromides/chlorides | Tolerates functional groups sensitive to strong bases by using KOPh. | nih.gov |

| Josiphos (CyPF-tBu) | Pd(OAc)₂ | Primary aliphatic amines and anilines | Efficient for coupling aryl halides with primary amines. | nih.gov |

Multicomponent Reactions Incorporating Amino, Chloro, and Fluoro Moieties

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. bohrium.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For the synthesis of highly substituted anilines like this compound, MCRs provide a convergent and modular strategy. bohrium.comrsc.org

While a single MCR to directly assemble this compound is not explicitly documented, various MCRs have been developed for synthesizing substituted anilines and related heterocyclic systems. rsc.orgfrontiersin.org These reactions typically work by creating a complex scaffold through a cascade of intermolecular reactions. For example, a three-component reaction for synthesizing substituted anilines might involve the reaction of ketones, N-acylpyridinium salts, and amines. rsc.org Another strategy involves a gold-catalyzed three-component reaction that proceeds through a tandem sequence of pyrrole (B145914) formation, a Diels-Alder reaction, and subsequent cleavage to yield highly substituted anilines. bohrium.com

The key to applying MCRs for a specific target is the selection of starting materials that contain the necessary functionalities. An MCR designed to produce a structural analog of this compound would need to incorporate building blocks bearing the chloro, fluoro, and amino (or a precursor) groups. The modularity of MCRs allows for systematic variation of the starting materials to create libraries of related compounds. rsc.orgchemrxiv.orgnih.gov For instance, a metal-free, three-component approach has been reported for the synthesis of meta-substituted anilines from methylvinyl ketones, N-acylpyridinium salts, and various amines, demonstrating the potential for creating uncommon substitution patterns. rsc.org

| Reaction Type | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Auto-Tandem Catalytic Three-Component Reaction | Pyrrole, Acetylenes | Cationic Gold Catalyst | Highly substituted anilines | bohrium.com |

| Metal- and Additive-Free Three-Component Synthesis | Methylvinyl ketones, N-acylpyridinium salts, Amines | Heat (90-100 °C) in Dioxane or Acetonitrile (B52724) | meta-Substituted anilines | rsc.org |

| Doebner–von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst | Quinolines | nih.gov |

| Nickel-Catalyzed Multicomponent Coupling | Alkenes, Aldehydes, Amides | Nickel(II) salt and Lewis acid | Allylic amines | nih.gov |

| Metal-Free Sulfonyl Amidine Synthesis | Ketones, Amines, Azides | Metal-free | Sulfonyl amidines | chemrxiv.orgnih.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Amino 3 Chloro 2 Fluorobenzoate

Reactions Involving the Aromatic Amino Group

The amino group in ethyl 6-amino-3-chloro-2-fluorobenzoate is a primary nucleophilic center and can undergo a variety of chemical transformations.

Acylation and Amidation Reactions for Amide Formation

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The formation of the amide bond is a common strategy to protect the amino group or to introduce new functionalities into the molecule. The reactivity of the acylation can be influenced by the electronic nature of the acylating agent and the reaction conditions.

A variety of methods can be employed for amide synthesis, including the use of activating agents like XtalFluor-E for coupling carboxylic acids and amines, which has been shown to proceed without epimerization of optically active centers. organic-chemistry.org Another approach involves the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444) to mediate the amidation of amino acids. organic-chemistry.org

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | Ethyl 6-acetamido-3-chloro-2-fluorobenzoate | Base (e.g., pyridine (B92270), triethylamine) |

| Acetic anhydride | Ethyl 6-acetamido-3-chloro-2-fluorobenzoate | Base or acid catalyst |

| Benzoyl chloride | Ethyl 6-benzamido-3-chloro-2-fluorobenzoate | Base (e.g., pyridine, triethylamine) |

Diazotization and Subsequent Transformations

The aromatic amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a range of subsequent transformations, known as Sandmeyer, Schiemann, and other related reactions. These reactions allow for the replacement of the amino group with a wide variety of substituents, including halogens, cyano, hydroxyl, and hydrogen.

| Reagent | Product | Reaction Type |

| CuCl/HCl | Ethyl 3,6-dichloro-2-fluorobenzoate | Sandmeyer |

| CuBr/HBr | Ethyl 6-bromo-3-chloro-2-fluorobenzoate | Sandmeyer |

| CuCN/KCN | Ethyl 3-chloro-6-cyano-2-fluorobenzoate | Sandmeyer |

| HBF₄, heat | Ethyl 3-chloro-2,6-difluorobenzoate | Schiemann |

| H₂O, heat | Ethyl 3-chloro-2-fluoro-6-hydroxybenzoate | - |

| H₃PO₂ | Ethyl 3-chloro-2-fluorobenzoate | Deamination |

Oxidation Pathways of Aromatic Amines

The amino group of this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Mild oxidation can lead to the formation of nitroso or nitro compounds. Stronger oxidizing agents can lead to the formation of colored polymeric materials through complex radical-mediated pathways. The presence of both activating (amino) and deactivating (halogens, ester) groups on the aromatic ring can lead to complex reaction pathways and product distributions.

Derivatization for Analytical and Synthetic Purposes

The reactivity of the amino group allows for various derivatization strategies for both analytical and synthetic applications. For analytical purposes, such as in chromatography, the amino group can be derivatized to enhance detectability or improve separation. For example, acylation or silylation can increase the volatility of the compound for gas chromatography.

From a synthetic standpoint, the amino group serves as a handle for the construction of more complex molecules. It can be a key functional group in the synthesis of heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, through condensation reactions with appropriate bifunctional reagents.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective transformations, particularly through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.comlibretexts.org In the case of this compound, the ester group and the fluorine atom act as activating groups for SNAr. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The relative reactivity of the chlorine and fluorine substituents towards nucleophilic attack is an important consideration. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which helps to stabilize the transition state and the Meisenheimer complex. nih.gov Therefore, nucleophilic attack is expected to occur preferentially at the carbon bearing the fluorine atom. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, base-promoted SNAr reactions using KOH/DMSO have been shown to be effective for the N-arylation of indoles and carbazoles with chloro- and fluoroarenes. nih.gov

| Nucleophile | Expected Major Product |

| Sodium methoxide (B1231860) (NaOMe) | Ethyl 6-amino-3-chloro-2-methoxybenzoate |

| Ammonia (B1221849) (NH₃) | Ethyl 2,6-diamino-3-chlorobenzoate |

| Hydrazine (B178648) (N₂H₄) | Ethyl 6-amino-3-chloro-2-hydrazinylbenzoate |

Reductive Dehalogenation Processes

Reductive dehalogenation is a fundamental transformation used to selectively remove halogen substituents from an aromatic ring. In this compound, the process involves the cleavage of the carbon-chlorine (C-Cl) or carbon-fluorine (C-F) bond. Generally, the reactivity of aryl halides towards reductive cleavage follows the order C-I > C-Br > C-Cl > C-F, meaning the C-Cl bond is significantly more susceptible to reduction than the C-F bond. mdpi.com

Catalytic hydrogenation is a common method for this purpose, typically employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.orgsci-hub.se For aryl chlorides, conditions are generally more vigorous than for the corresponding bromides. organic-chemistry.orgsci-hub.se The reduction of the C-Cl bond in this compound can be achieved using hydrogen gas or, more conveniently, through catalytic transfer hydrogenation with hydrogen donors like formates, sodium hypophosphite, or borohydrides in the presence of a palladium catalyst. organic-chemistry.orgacs.org The strong C-F bond typically remains intact under these conditions, allowing for selective dechlorination.

| Reaction | Typical Reagents & Conditions | Product | Reference |

| Selective Reductive Dechlorination | H₂, 10% Pd/C, NaHCO₃, MeOH, r.t. to moderate heat | Ethyl 6-amino-2-fluorobenzoate | sci-hub.se |

| Transfer Hydrogenation | HCO₂K, Pd(OAc)₂, Ligand (e.g., PPh₃), Solvent (e.g., DMF), Heat | Ethyl 6-amino-2-fluorobenzoate | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira)

The chlorine atom on this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The success and regioselectivity of these reactions are influenced by the catalyst system, ligands, and the electronic nature of the substrate. The electron-donating amino group and the electron-withdrawing fluorine and ester groups modulate the reactivity of the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond. ias.ac.innih.gov The coupling of aryl chlorides requires robust catalyst systems, often employing electron-rich, bulky phosphine (B1218219) ligands that facilitate the challenging oxidative addition of the Pd(0) catalyst to the strong C-Cl bond. ias.ac.in

Buchwald-Hartwig Amination: This is a cornerstone method for forming C-N bonds by coupling an aryl halide with an amine. Modern catalyst systems, comprising a palladium precursor and specialized ligands, are highly effective for coupling aryl chlorides. organic-chemistry.org This reaction could be used to introduce a second amino functionality at the C3 position of the title compound.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is governed by steric and electronic factors.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.org It is typically co-catalyzed by palladium and copper salts, although copper-free protocols have been developed, which are particularly effective for less reactive aryl chlorides. nih.govrsc.org These often require bulky, electron-rich phosphine ligands to achieve good yields. libretexts.orgrsc.org

Table of Plausible Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Coupling Partner | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | Arylboronic acid | ias.ac.in |

| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos or RuPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | Primary/Secondary Amine | |

| Heck | Pd(OAc)₂ / PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | Alkene (e.g., Styrene, Acrylate) | wikipedia.orglibretexts.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF or DMF | Terminal Alkyne | nih.govlibretexts.org |

Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites makes regioselectivity and chemoselectivity critical considerations in the reactions of this compound.

Regioselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, oxidative addition is expected to occur exclusively at the C-Cl bond. The C-F bond is much stronger and generally unreactive under conditions optimized for C-Cl activation. Similarly, the C-N and C-H bonds of the aniline (B41778) moiety are not substrates for these coupling reactions under standard conditions.

Chemoselectivity: The primary challenge is achieving selectivity between the different functional groups.

In cross-coupling reactions , the conditions (palladium catalyst, ligand, base) are specifically chosen to activate the C-Cl bond. The amino group can potentially coordinate to the palladium center, but modern bulky phosphine ligands are designed to minimize catalyst inhibition and promote the desired coupling. The ester group is typically stable to these conditions, although hydrolysis can be a side reaction if water and a strong base are used at high temperatures.

During ester transformations , the conditions must be chosen to avoid unwanted reactions at the halide positions. For instance, ester reduction with LiAlH₄ is generally chemoselective and will not affect the aryl halides. However, some very strong reducing conditions or certain catalytic hydrogenation systems could potentially lead to competitive dehalogenation.

The amino group can influence reactivity. Under strongly acidic conditions, it will be protonated to an ammonium (B1175870) salt, altering its electronic effect on the ring. In reactions involving strong bases (e.g., NaOtBu in Buchwald-Hartwig amination or ester amidation), the N-H bond can be deprotonated. rsc.org However, in many transformations, it acts as a spectator group, provided the reagents are chosen carefully. For example, selective functionalization of amino groups in the presence of carboxylic acid moieties has been demonstrated using specific catalyst systems. acs.orgacs.org

Reaction Kinetics and Thermodynamic Studies

The reaction kinetics and thermodynamic properties of this compound are crucial for understanding its reactivity, stability, and potential applications in chemical synthesis. While specific experimental data for this exact molecule is not extensively available in the public domain, valuable insights can be drawn from studies on structurally analogous compounds, particularly substituted 2-aminobenzoate (B8764639) esters and halobenzoic acids. These studies provide a framework for predicting the kinetic behavior and thermodynamic parameters of reactions involving the title compound.

Detailed research findings on related compounds suggest that the reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The interplay between the amino, chloro, and fluoro groups on the benzene (B151609) ring, as well as the ethyl ester functionality, governs the rates and mechanisms of its reactions.

One of the key reactions for esters is hydrolysis. Studies on the hydrolysis of 2-aminobenzoate esters have revealed that the ortho-amino group can act as an intramolecular general base catalyst. iitd.ac.innih.gov This catalytic assistance leads to a significant rate enhancement compared to their para-substituted counterparts. iitd.ac.innih.gov For instance, the hydrolysis of phenyl 2-aminobenzoate shows a pH-independent region, indicating that the neighboring amine group facilitates the reaction. iitd.ac.in It is plausible that the amino group in this compound would participate in a similar intramolecular catalytic process during its hydrolysis.

The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring is expected to further modulate the reactivity. These halogen atoms can influence the acidity of the amino group and the electrophilicity of the ester's carbonyl carbon. The fluorine atom at the ortho position to the amino group, in particular, can engage in hydrogen bonding with the amino protons, potentially affecting its ability to act as an intramolecular catalyst. The carbon-fluorine bond is known to be very strong and can influence the reaction mechanism and activation energies in nucleophilic substitution reactions. libretexts.org

To provide a quantitative perspective, the following data tables summarize kinetic data for the hydrolysis of related 2-aminobenzoate esters and thermodynamic data for relevant halobenzoic acids. These tables serve as a valuable reference for estimating the reactivity and thermodynamic feasibility of reactions involving this compound.

Interactive Data Tables

Table 1: Pseudo-First-Order Rate Constants (k_obsd) for the Hydrolysis of 2-Aminobenzoate Esters at 50 °C

This table presents the pH-independent pseudo-first-order rate constants for the hydrolysis of various 2-aminobenzoate esters. The data highlights the effect of the ester group on the reaction rate under conditions where the ortho-amino group provides intramolecular catalytic assistance. iitd.ac.innih.gov

| Compound | pH Range for k_obsd | k_obsd (s⁻¹) |

| Phenyl 2-aminobenzoate | 4 - 9 | 1.8 x 10⁻⁴ |

| p-Nitrophenyl 2-aminobenzoate | > 4 | 2.0 x 10⁻³ |

| Trifluoroethyl 2-aminobenzoate | 4 - 8 | 1.5 x 10⁻⁴ |

Table 2: Standard Molar Enthalpies of Formation (Δ_f H_m^o) and Sublimation (Δ_sub H_m^o) for Selected Halobenzoic Acids in the Gaseous State at 298.15 K

This table provides key thermodynamic parameters for halobenzoic acids, which can be used to approximate the thermodynamic properties of reactions involving their corresponding esters. The data is based on critically evaluated experimental and computational results. nist.govnist.gov

| Compound | Δ_f H_m^o (gas) (kJ·mol⁻¹) | Δ_sub H_m^o (kJ·mol⁻¹) |

| 2-Fluorobenzoic acid | -550.9 | 95.9 |

| 3-Chlorobenzoic acid | -389.8 | 104.5 |

| 4-Chlorobenzoic acid | -398.2 | 107.8 |

| Benzoic acid | -290.4 | 91.3 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule and their relationships to one another. For Ethyl 6-amino-3-chloro-2-fluorobenzoate, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a comprehensive analysis.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, chloro, and fluoro substituents on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their adjacency.

Expected ¹H NMR Data: A detailed experimental ¹H NMR data table for this compound is not currently available in the public domain.

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the substituents on the electronic structure of the benzene ring. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

Expected ¹³C NMR Data: A detailed experimental ¹³C NMR data table for this compound is not currently available in the public domain.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorinated Compounds and Derivatization Analysis

Given the presence of a fluorine atom, Fluorine (¹⁹F) NMR spectroscopy is a powerful tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal would be indicative of its position on the aromatic ring and the electronic nature of the adjacent substituents. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can provide valuable structural information.

Expected ¹⁹F NMR Data: A detailed experimental ¹⁹F NMR data table for this compound is not currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the carbonyl carbon and the carbons bearing the chloro and fluoro substituents) and for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern on the aromatic ring.

Expected 2D NMR Findings: Specific experimental data from 2D NMR studies for this compound are not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₉ClFNO₂, HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.

Expected HRMS Data:

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | 218.0384 | Data not available |

Experimental HRMS data for this compound is not currently available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC-MS), are powerful techniques for the separation, detection, and identification of this compound. These methods are particularly well-suited for analyzing compounds that are not sufficiently volatile for gas chromatography.

In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatographic column based on its physicochemical properties. The eluent from the LC system is then introduced into the mass spectrometer. UPLC, by using smaller stationary phase particles, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. For amino-containing compounds, derivatization can be employed to improve chromatographic behavior and detection sensitivity. scielo.org.zaresearchgate.net Reagents such as propyl chloroformate or 2-[2-(dibenzocarbazole)-ethoxy] ethyl chloroformate (DBCEC) are used to tag amino groups, enhancing ionization and enabling highly sensitive detection. scielo.org.zaresearchgate.net

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.00656 |

| [M+Na]⁺ | 211.98850 |

| [M-H]⁻ | 187.99200 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the polar amino group, this compound requires derivatization to increase its volatility and thermal stability for successful GC-MS analysis.

Common derivatization strategies involve converting the polar -NH₂ group into a less polar, more volatile moiety. Reagents such as ethyl chloroformate (ECF) are widely used for this purpose, reacting with amino groups in an aqueous medium to form stable derivatives suitable for GC analysis. researchgate.netnih.govresearchgate.net Another common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives.

Once derivatized, the compound is separated on a GC column and subsequently analyzed by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. For N-ethoxycarbonyl ethyl ester derivatives of amino compounds, the electron impact (EI) mass spectra typically show an abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺). nih.gov Further fragmentation of this ion provides additional structural information. nih.gov

| Derivatizing Reagent | Derivative Type | Key Advantages |

|---|---|---|

| Ethyl Chloroformate (ECF) | N-Ethoxycarbonyl | Reaction can be performed in aqueous phase; rapid. researchgate.netresearchgate.net |

| MTBSTFA | N-tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives with characteristic fragmentation. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for analyzing polar and thermally labile molecules like this compound. It is frequently coupled with liquid chromatography (LC-MS). scielo.org.za ESI generates gas-phase ions from a liquid solution by applying a high voltage to a capillary, creating an aerosol of charged droplets.

In positive ion mode, the amino group on the benzene ring is readily protonated, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. This allows for the unambiguous determination of the compound's molecular weight. Analysis of related compounds shows that ESI-MS is highly effective for amino acid derivatives, providing clear quasi-molecular ions with high sensitivity. scielo.org.za Based on the predicted data for the parent acid, the [M+H]⁺ ion for this compound would be the primary species observed in the mass spectrum under positive ESI conditions. uni.lu

Coordination Ion Spray-Mass Spectrometry for Enhanced Ionization Efficiency

Coordination Ion Spray-Mass Spectrometry (CIS-MS) is an advanced ionization technique that enhances the detection of molecules that may not ionize efficiently with standard ESI. This method involves the online addition of a coordinating agent, typically a metal ion (e.g., Ag⁺, Pd²⁺, Li⁺), to the analyte solution before it enters the mass spectrometer. nih.gov

The analyte forms a charged complex with the metal ion, which is then detected by the mass spectrometer. nih.gov This technique is versatile, applicable to both polar and nonpolar compounds, and can be coupled directly with separation methods like LC. nih.gov It is particularly useful for substances like arenes (aromatic hydrocarbons) and olefins. nih.gov While no specific studies report the use of CIS-MS for this compound, the presence of the aromatic ring and heteroatoms suggests that it could form coordination complexes, potentially increasing ionization efficiency and providing additional structural insights through collision-induced dissociation studies of the resulting complexes. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting IR spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the key functional groups—amino, ester, chloro, and fluoro—give rise to characteristic absorption bands.

Although an experimental spectrum for the specific title compound is not publicly documented, the expected vibrational frequencies can be predicted based on the analysis of similar aminobenzoic acid derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3500 |

| Ester (-COOC₂H₅) | C=O Stretch | 1700 - 1730 |

| Ester (-COOC₂H₅) | C-O Stretch | 1100 - 1300 |

| Aromatic Ring | C=C Stretch | 1550 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aryl Halide | C-F Stretch | 1200 - 1400 |

| Aryl Halide | C-Cl Stretch | 700 - 850 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light (from a laser) off a molecule and observing the frequency shifts in the scattered light. These shifts correspond to the vibrational modes of the molecule's functional groups. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the aromatic ring structure and the C-Cl bond. While specific experimental Raman data for this compound is unavailable, analysis of related halogenated aminobenzoic acids confirms that vibrational spectra can be interpreted in detail with the aid of computational methods like Density Functional Theory (DFT). Such studies allow for the precise assignment of vibrational modes.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which exists as a solid at room temperature, this technique would provide invaluable information regarding its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. sigmaaldrich.cn

The type of data obtained from a single-crystal X-ray diffraction experiment is illustrated in the table below, using data from a related chlorobenzoate salt as a representative example.

Table 1: Representative Crystal Data for a Chlorobenzoate-Containing Compound

| Parameter | Example Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.3376 (7) |

| b (Å) | 8.7987 (9) |

| c (Å) | 11.7068 (11) |

| α (°) | 70.728 (3) |

| β (°) | 80.269 (3) |

| γ (°) | 71.531 (3) |

| Volume (ų) | 674.95 (11) |

| Z (molecules/unit cell) | 2 |

Data based on a representative structure containing a chlorobenzoate anion to illustrate typical crystallographic parameters. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an essential tool for separating components of a mixture, making it indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. khanacademy.org

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is routinely used to determine the purity of the final product and to track the conversion of reactants to products during synthesis. thermofisher.com

The separation is typically achieved using a reversed-phase column, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is a more polar mixture, commonly of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net For aromatic amines, specialized columns such as those with a pentafluorophenylpropyl (PFPP) stationary phase can offer alternative selectivity. nih.gov To ensure sharp peaks and good resolution, modifiers like acetic acid or formic acid are often added to the mobile phase. researchgate.netnih.gov

Several detection modes can be coupled with HPLC:

Diode-Array Detector (DAD) or UV-Vis Detector: As an aromatic compound, this compound possesses a chromophore that absorbs UV light, making it readily detectable. A DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. wur.nl

Fluorescence Detector (FLD): Many aromatic amines exhibit native fluorescence, which allows for highly sensitive and selective detection. researchgate.net If the native fluorescence is weak, pre-column derivatization with a fluorescent tagging agent can be employed to enhance sensitivity. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns, offering the highest degree of confidence in peak identification. nih.govnih.gov

Table 2: Typical HPLC Conditions for the Analysis of Aromatic Amines

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic or Acetic Acid) researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence (e.g., Ex: 290 nm, Em: 360 nm) researchgate.net |

| Injection Volume | 10 µL |

These are generalized conditions for related compounds; method optimization for this compound would be required.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring reaction progress and for preliminary purity checks. libretexts.orglibretexts.org The technique involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org

The plate is then developed in a sealed chamber containing a solvent system (mobile phase). Due to its polarity, this compound would be spotted on a polar silica gel plate. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a moderately polar solvent (e.g., ethyl acetate). niscpr.res.insciencemadness.org The ratio is optimized to achieve a clear separation between the starting materials, the desired product, and any byproducts.

Visualization is commonly achieved by placing the plate under a UV lamp (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. libretexts.org The disappearance of reactant spots and the appearance of a new product spot indicate the progression of the reaction. libretexts.org

Table 3: Common TLC Mobile Phases for Aromatic Amines

| Solvent System (v/v) | Polarity | Application Notes |

|---|---|---|

| Hexane : Ethyl Acetate (B1210297) | Low to Medium | A standard system; the ratio is adjusted based on compound polarity. khanacademy.org |

| Toluene : Diethyl Ether | Medium | Offers different selectivity compared to ethyl acetate systems. niscpr.res.in |

| Dichloromethane : Methanol | Medium to High | Used for more polar compounds; a small amount of methanol increases solvent strength significantly. sciencemadness.org |

Stationary phase is typically silica gel G. niscpr.res.in

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging. Its relatively high molecular weight, polarity (due to the amino group), and potential for thermal degradation in the hot injector port make it less volatile and prone to issues like peak tailing. thermofisher.comdrawellanalytical.com Aromatic amines and other polar compounds often require a chemical derivatization step to increase their volatility and thermal stability before GC analysis. thermofisher.com

For these reasons, HPLC is generally the preferred chromatographic method for a compound of this nature. thermofisher.com However, if GC were to be used, it would most likely be coupled with a mass spectrometer (GC-MS) for definitive identification of any volatile impurities or degradation products. nih.gov Analysis would require a high-temperature capillary column and careful optimization of the temperature program.

Table 4: General GC Parameters (Hypothetical for Derivatized Analyte)

| Parameter | Typical Setting |

|---|---|

| Column | Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen gcms.cz |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Start at ~100°C, ramp at 10-20°C/min to 300°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

These conditions are general and would require significant optimization, likely following a derivatization step.

Elemental Compositional Analysis

Elemental analysis is a fundamental procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. This is crucial for verifying its empirical formula, which can then be compared with the molecular formula. wikipedia.orgvaia.com

The most common method for organic compounds is combustion analysis. velp.com A precisely weighed sample of this compound is combusted in a furnace in an oxygen-rich atmosphere. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides. wikipedia.org These gases are then quantitatively measured by various detectors. The percentages of chlorine and fluorine are typically determined by other methods, such as ion chromatography after combustion and absorption.

The experimental results are then compared to the theoretical values calculated from the molecular formula, C₉H₉ClFNO₂. A close match (typically within ±0.4%) provides strong evidence of the sample's purity and confirms its elemental composition.

Table 5: Elemental Analysis Data for this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 49.67% |

| Hydrogen (H) | 4.17% |

| Chlorine (Cl) | 16.29% |

| Fluorine (F) | 8.73% |

| Nitrogen (N) | 6.44% |

| Oxygen (O) | 14.70% |

Calculated based on the molecular formula C₉H₉ClFNO₂ and atomic weights.

Computational and Theoretical Investigations of Ethyl 6 Amino 3 Chloro 2 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the structural and electronic features of ethyl 6-amino-3-chloro-2-fluorobenzoate.

Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have computationally modeled the molecule to find its ground-state energy minimum. This process yields precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties. The optimized structure is crucial for the accurate calculation of other molecular properties.

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability; a larger gap suggests higher stability.

For this compound, the HOMO is predominantly located on the amino group and the aromatic ring, signifying these as the primary sites for electrophilic attack. In contrast, the LUMO is distributed over the ester functional group and the benzene (B151609) ring, indicating the regions susceptible to nucleophilic attack. The calculated energies of these orbitals provide a quantitative basis for predicting the compound's reactive behavior.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.02 |

| LUMO Energy | -1.51 |

| HOMO-LUMO Gap | 4.51 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular delocalization of electron density, which reveals stabilizing hyperconjugative interactions and charge transfer processes. In this compound, NBO analysis highlights significant electron delocalization from the lone pairs of the nitrogen atom in the amino group to the antibonding π* orbitals of the benzene ring. This n(N) → π*(C-C) interaction contributes significantly to the molecule's stability. Further stabilizing interactions are observed from the lone pairs of the oxygen atoms in the ester group to adjacent antibonding orbitals. The magnitude of these interactions is quantified by second-order perturbation theory, with higher stabilization energies indicating more significant electronic delocalization.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution within a molecule, identifying regions that are electron-rich or electron-poor. For this compound, the MEP map illustrates that the most negative potential (electron-rich regions) is concentrated around the oxygen atoms of the ester group and the nitrogen atom of the amino group. These areas are predicted to be the most likely sites for interaction with electrophiles. Conversely, regions of positive potential are associated with the hydrogen atoms.

| Component | Value (Debye) |

|---|---|

| μx | 1.95 |

| μy | 2.61 |

| μTotal | 3.26 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental measurements for validation.

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, have been calculated for this compound using DFT methods. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. To improve the agreement with experimental data, the calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the computational model.

The predicted spectra allow for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra. For instance, the characteristic stretching frequencies of the N-H bonds of the amino group, the C=O bond of the ester, and the C-F and C-Cl bonds can be precisely assigned. The strong correlation between the scaled theoretical frequencies and the experimental values confirms the accuracy of the computational model and aids in the structural elucidation of the compound.

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

|---|---|---|

| N-H Asymmetric Stretch | 3505 | 3488 |

| N-H Symmetric Stretch | 3401 | 3383 |

| C=O Stretch | 1718 | 1702 |

| C-F Stretch | 1255 | 1248 |

| C-Cl Stretch | 782 | 778 |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as those based on Density Functional Theory (DFT), allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus.

While specific peer-reviewed computational studies detailing the predicted NMR shifts for this compound are not prevalent in public literature, chemical database suppliers often provide such data based on their own models. bldpharm.combldpharm.com The process provides valuable, albeit theoretical, information for structural confirmation. A typical predicted dataset would be presented in a tabular format, correlating each atom to its calculated chemical shift in parts per million (ppm).

Table 1: Example of Predicted NMR Chemical Shift Data This table is for illustrative purposes to show a typical format for predicted NMR data.

| Atom Site | Predicted ¹H Chemical Shift (ppm) | Atom Site | Predicted ¹³C Chemical Shift (ppm) |

| H (Ethyl-CH₂) | 4.35 | C (C=O) | 164.5 |

| H (Ethyl-CH₃) | 1.38 | C (Aromatic C-NH₂) | 145.0 |

| H (NH₂) | 5.10 | C (Aromatic C-F) | 150.2 (d, J=245 Hz) |

| H (Aromatic) | 6.80 | C (Aromatic C-Cl) | 118.9 |

| H (Aromatic) | 7.15 | C (Aromatic C-COOEt) | 115.3 |

| C (Aromatic CH) | 125.6 | ||

| C (Aromatic CH) | 112.1 | ||

| C (Ethyl-CH₂) | 61.8 | ||

| C (Ethyl-CH₃) | 14.2 |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational studies are essential for dissecting these interactions.

This compound possesses functional groups capable of forming significant hydrogen bonds. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the fluorine atom can act as acceptors. In related crystal structures, such as methyl 2-amino-5-chlorobenzoate, intermolecular N-H···O hydrogen bonds are observed to link molecules into chains, demonstrating a common packing motif for this class of compounds. researchgate.net An intramolecular N-H···O bond is also often seen, which helps to planarize the molecule and forms a stable six-membered ring. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atom-pair contacts.

The analysis generates a 3D Hirshfeld surface plotted over properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govresearchgate.net Two-dimensional "fingerprint plots" are also generated, which summarize all the intermolecular contacts and provide quantitative percentages for each type of interaction. For similar, though more complex, molecular structures, Hirshfeld analyses show that H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to crystal packing, frequently accounting for over 65% of all interactions. nih.govnih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis The percentages shown are from a related spiro-fused compound and are for illustrative purposes only to demonstrate typical findings from this type of analysis. nih.gov

| Interaction Type | Contribution to Crystal Packing (%) |

| H···H | 34.9 |

| O···H/H···O | 19.2 |

| C···H/H···C | 11.9 |

| Cl···H/H···Cl | 10.7 |

| N···H/H···N | 10.4 |

| Other | 12.9 |

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by modeling the rotation around single bonds, such as the C-O bond of the ethyl ester and the C-N bond of the amine. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, by performing simulations in different virtual solvent environments, researchers can study how solvent polarity and interactions affect the molecule's preferred shape and dynamics, providing insights that are crucial for understanding its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemicals based on their molecular structure. researchgate.net These models rely on calculating a set of "molecular descriptors" that numerically represent the physicochemical properties of a molecule. This compound can be characterized by a wide range of such descriptors.

These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula, such as molecular weight and atom counts. talete.mi.it

Topological Descriptors: Related to the 2D connectivity of atoms.

Geometrical Descriptors: Based on the 3D size and shape of the molecule.

Electronic Descriptors: Related to the electron distribution, such as dipole moment and polarizability. researchgate.net

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes a molecule's affinity for fatty or aqueous environments.

Applications in Advanced Organic Synthesis and Chemical Sciences

A Cornerstone for Complex Molecular Architectures

The strategic placement of reactive functional groups on the benzene (B151609) ring of ethyl 6-amino-3-chloro-2-fluorobenzoate makes it an invaluable starting material for the synthesis of intricate organic molecules. The presence of amino, chloro, and fluoro substituents, along with the ethyl ester, allows for a variety of chemical transformations, enabling the construction of highly functionalized aromatic and heterocyclic systems.

Construction of Complex Polyfunctionalized Aromatic Systems

The inherent reactivity of the amino group and the halogen substituents of this compound allows for its use in building more complex aromatic structures. The amino group can be readily diazotized and subsequently replaced with a wide array of other functional groups through Sandmeyer or similar reactions. Furthermore, the chloro and fluoro substituents are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of diverse aryl, alkyl, and other organic moieties, leading to the creation of highly substituted and sterically hindered aromatic compounds that are often challenging to synthesize through other routes.

Synthesis of Heterocyclic Compounds Incorporating Aminobenzoate Moieties

The ortho-relationship of the amino and ester functionalities in this compound provides a convenient entry point for the synthesis of a variety of heterocyclic compounds. This structural motif is a classic precursor for the construction of fused heterocyclic systems. For instance, condensation reactions of the amino group with appropriate bifunctional reagents can lead to the formation of quinazolines and other related heterocycles. nih.gov The reactivity of the adjacent fluoro and chloro groups can also be exploited in cyclization reactions to form novel heterocyclic rings.

While direct literature examples for this compound are limited, the analogous compound, 6-amino-3-chloro-2-fluorobenzoic acid, serves as a precursor in the synthesis of complex heterocyclic structures. It is reasonable to infer that the ethyl ester would undergo similar transformations, often with modified reaction conditions to accommodate the ester functionality. For example, the synthesis of quinolone antibiotics and related heterocyclic drugs frequently involves the cyclization of substituted aminobenzoates. nih.govnih.gov The presence of the halogen atoms can further influence the regioselectivity of these cyclization reactions and provide handles for subsequent functionalization of the resulting heterocyclic core.

A Precursor for the Development of Functional Molecules

The utility of this compound extends beyond the synthesis of complex carbocyclic and heterocyclic scaffolds. It also serves as a key intermediate in the development of a range of functional molecules with specific applications in various industries.

Intermediates in the Synthesis of Agrochemicals

| Potential Agrochemical Class | Relevant Structural Features of the Precursor | Plausible Synthetic Transformation |